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Compound of Interest

Compound Name: Sugemalimab

Cat. No.: B15611319 Get Quote

These notes provide a comprehensive overview of the dosage, administration, and relevant

experimental context for the clinical application of sugemalimab, a fully human anti-

programmed death-ligand 1 (PD-L1) monoclonal antibody. The information is intended for

researchers, scientists, and drug development professionals.

Sugemalimab is an immune checkpoint inhibitor designed to block the interaction between

PD-L1 and its receptor, PD-1.[1][2] This action reverses T-cell inactivation and enhances the

cytotoxic T-lymphocyte-mediated immune response against tumor cells expressing PD-L1.[1][2]

It is approved for medical use in several regions, including China and the European Union, for

the first-line treatment of metastatic non-small cell lung cancer (NSCLC) in combination with

platinum-based chemotherapy.[1]

Quantitative Data Summary
The following tables summarize the dosage and administration of sugemalimab in key clinical

trials.

Table 1: Sugemalimab Dosage and Administration in the GEMSTONE-302 Trial
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Parameter Details

Indication

First-line treatment of metastatic non-small cell

lung cancer (squamous or non-squamous) with

no sensitizing EGFR, ALK, ROS1, or RET

genomic tumor aberrations.[1][3]

Patient Population

Adults aged 18-75 with histologically or

cytologically confirmed Stage IV NSCLC and no

prior systemic treatment for metastatic disease.

[4]

Sugemalimab Dosage
1200 mg administered intravenously every 3

weeks.[3][4][5]

Administration Intravenous infusion over 60 minutes.[6][7]

Treatment Cycles Administered on Day 1 of each 3-week cycle.[5]

Duration of Therapy
Continued until disease progression or

unacceptable toxicity.[8]

Table 2: Chemotherapy Regimens in Combination with Sugemalimab (GEMSTONE-302 Trial)

NSCLC Histology Chemotherapy Agents
Dosage and
Administration

Squamous Carboplatin and Paclitaxel

Carboplatin (AUC 5 mg/mL per

min) and Paclitaxel (175

mg/m²) administered

intravenously for up to four

cycles.[4][9]

Non-squamous Carboplatin and Pemetrexed

Carboplatin (AUC 5 mg/mL per

min) and Pemetrexed (500

mg/m²) administered

intravenously for up to four

cycles.[4][9]
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Table 3: Sugemalimab Dosage in the GEMSTONE-301 Trial

Parameter Details

Indication

Consolidation therapy for patients with

unresectable Stage III NSCLC whose disease

has not progressed following concurrent or

sequential platinum-based chemoradiotherapy.

[10][11]

Patient Population

Adults aged 18 years or older with an ECOG

performance status of 0 or 1 who have not

progressed after chemoradiotherapy.[11]

Sugemalimab Dosage
1200 mg administered intravenously every 3

weeks.[11][12][13]

Duration of Therapy For up to 24 months.[10][12][13]

Experimental Protocols
Detailed proprietary experimental protocols from the clinical development of sugemalimab are

not publicly available. However, based on standard practices for monoclonal antibody

development and the information from published clinical trials, the following outlines the

methodologies for key aspects of sugemalimab's clinical application.

Protocol 1: Patient Eligibility and Screening
Inclusion Criteria Verification:

Confirm diagnosis of locally advanced or metastatic NSCLC through histological or

cytological analysis.

For metastatic NSCLC, confirm the absence of sensitizing EGFR, ALK, ROS1, or RET

mutations through molecular testing of tumor tissue or liquid biopsy.

Assess Eastern Cooperative Oncology Group (ECOG) performance status, ensuring it is 0

or 1.[11]
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Verify adequate organ function through standard laboratory tests (hematology, clinical

chemistry).

Exclusion Criteria Verification:

Screen for active autoimmune diseases.

Review patient history for prior treatment with immune checkpoint inhibitors.

Confirm the absence of active infections, including HIV, hepatitis B, or hepatitis C.[6]

Protocol 2: Preparation and Administration of
Sugemalimab

Dosage Calculation:

The standard dose is a fixed 1200 mg.[4][12]

For patients weighing over 115 kg, a dose of 1500 mg may be considered.[6]

Reconstitution and Dilution:

Sugemalimab is provided as a concentrate for solution for infusion.[6]

Aseptically withdraw the required volume from the vial(s).

Dilute with a compatible infusion solution (e.g., 0.9% sodium chloride) to a final

concentration appropriate for intravenous infusion.

Intravenous Administration:

Administer the diluted sugemalimab solution via intravenous infusion over a period of 60

minutes.[6][7]

Use a dedicated infusion line.

Do not administer as an intravenous push or bolus.

Combination Chemotherapy Administration (for Metastatic NSCLC):
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On day 1 of a 3-week cycle, administer sugemalimab first.[6]

Following the sugemalimab infusion, administer the appropriate platinum-based

chemotherapy (Carboplatin + Paclitaxel for squamous NSCLC; Carboplatin + Pemetrexed

for non-squamous NSCLC).[4][6]

Protocol 3: Patient Monitoring and Safety Management
Infusion-Related Reactions:

Monitor patients for signs and symptoms of infusion-related reactions (e.g., pyrexia, chills,

rash) during and after the infusion.[6]

Immune-Related Adverse Events (irAEs):

Regularly monitor for potential irAEs, including but not limited to pneumonitis, colitis,

hepatitis, endocrinopathies, and dermatologic toxicities.

For Grade 3 or 4 adverse reactions, administration of methylprednisolone (1 to 2

mg/kg/day or equivalent) may be required.[6]

Tumor Response Assessment:

Evaluate tumor response using Response Evaluation Criteria in Solid Tumors (RECIST)

v1.1 at baseline and at regular intervals during treatment.
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Caption: Sugemalimab blocks the PD-1/PD-L1 interaction, restoring T-cell activity against

tumor cells.
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Caption: Workflow of the GEMSTONE-302 clinical trial, from patient randomization to endpoint

analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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